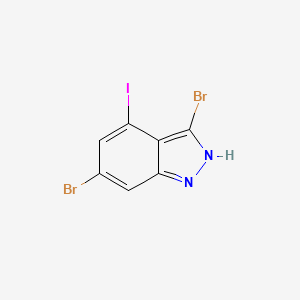

3,6-dibromo-4-iodo-2H-indazole

Description

Significance of Polyhalogenated Heterocycles in Synthetic Chemistry

Polyhalogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and multiple halogen atoms (fluorine, chlorine, bromine, or iodine). rsc.org These molecules are of significant interest in synthetic chemistry primarily because the halogen atoms serve as versatile reactive handles. nih.gov They are crucial precursors and intermediates for a multitude of organic transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Grignard reactions. rsc.org

The ability to selectively substitute these halogens allows for the modular construction of complex molecular architectures. nih.gov In cases of heterocycles bearing different halogens, the distinct reactivities of the carbon-halogen bonds (typically C-I > C-Br > C-Cl) can be exploited for sequential, site-selective functionalization. chemicalbook.com This strategy is exceptionally powerful for creating diverse libraries of compounds from a single, highly functionalized starting material. chemicalbook.com Furthermore, the presence of halogens can significantly modulate the electronic properties, stability, and biological activity of the parent heterocycle. nih.gov

Overview of the Indazole Nucleus in Contemporary Chemical Literature

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. ontosight.ai Although rare in nature, synthetic indazole derivatives are core components of numerous compounds with a wide array of pharmacological activities. ontosight.ainih.gov The indazole scaffold is present in approved drugs for conditions ranging from cancer to inflammation. nih.gov This has spurred considerable research into the synthesis and functionalization of this versatile heterocycle. ontosight.ai

Structural Peculiarities of 2H-Indazole Tautomers

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. ontosight.ai Tautomers are isomers of a compound that readily interconvert, in this case, by the migration of a proton between the two nitrogen atoms of the pyrazole ring.

1H-Indazole : This tautomer features a benzenoid structure and is the more thermodynamically stable form. ontosight.ai Consequently, it is the predominant form in most conditions.

2H-Indazole : This tautomer has a quinonoid structure and is generally less stable than its 1H counterpart. ontosight.ai

Despite being the less favored isomer, 2H-indazoles are significant synthetic targets. Certain substitution patterns and reaction conditions can favor the formation or stabilization of the 2H-indazole core. nih.gov The distinct electronic distribution and steric environment of the 2H-tautomer compared to the 1H-form can lead to different reactivity and biological profiles. ontosight.ai

Table 1: Comparison of 1H-Indazole and 2H-Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Structure | Benzenoid | Quinonoid |

| Relative Stability | More stable, lower energy | Less stable, higher energy |

| Proton Position | Nitrogen at position 1 (N1) | Nitrogen at position 2 (N2) |

| Prevalence | Predominant tautomer in solution and solid state | Less common, but can be stabilized by substitution |

Positional Isomerism in Halogenated Indazoles

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the position of these groups on the molecular scaffold. In halogenated indazoles, the specific placement of halogen atoms on the bicyclic ring system has a profound impact on the molecule's chemical reactivity, physical properties, and biological function.

For instance, the regioselectivity of further reactions, such as metal-catalyzed cross-couplings, is dictated by the position of the halogen. Directing a halogen to a specific carbon atom on the indazole ring is a significant synthetic challenge. Research has shown that direct halogenation of 2H-indazoles often leads to a mixture of products, with the selectivity depending heavily on the reagents and reaction conditions. nih.govchemicalbook.com For example, the bromination of 2-phenyl-2H-indazole can yield the 3-bromo product, but further bromination may lead to a mixture of 3,5-dibromo and 3,7-dibromo isomers, highlighting the challenge of controlling positional outcomes. chemicalbook.com

Table 2: Examples of Positional Isomerism in Dihalogenated 2-Phenyl-2H-Indazoles

| Compound Name | Halogen Positions | Synthesis Note |

|---|---|---|

| 3,5-Dibromo-2-phenyl-2H-indazole | C3, C5 | Can be formed as a mixture with other isomers during poly-bromination. chemicalbook.com |

| 3,7-Dibromo-2-phenyl-2H-indazole | C3, C7 | A common product in the poly-bromination of 2-phenyl-2H-indazole. chemicalbook.com |

| 3-Bromo-7-chloro-2-phenyl-2H-indazole | C3 (Br), C7 (Cl) | Synthesized via a one-pot, two-step bromination-chlorination sequence. nih.gov |

| 3-Chloro-7-bromo-2-phenyl-2H-indazole | C3 (Cl), C7 (Br) | Synthesized via a chlorination-bromination sequence, with yields differing from its isomer. nih.gov |

Rationale for Investigating 3,6-Dibromo-4-Iodo-2H-Indazole within Academic Contexts

While specific research on this compound is not extensively documented in available literature, its structure presents a compelling subject for academic investigation for several reasons:

Synthetic Challenge : The synthesis of this specific isomer represents a formidable challenge in regioselective control. Achieving the precise installation of three different halogens at the C3, C4, and C6 positions of the less-stable 2H-indazole tautomer would require the development of highly sophisticated and selective synthetic methodologies. Research into its synthesis would advance the field of heterocyclic chemistry by pushing the boundaries of selective C-H functionalization and halogenation. nih.govchemicalbook.com

Advanced Synthetic Intermediate : As a polyhalogenated heterocycle with two different types of halogen atoms (bromine and iodine), this compound would be an exceptionally valuable building block. The differential reactivity of the C-I and C-Br bonds would allow for programmed, sequential cross-coupling reactions. This would enable the creation of highly complex and diverse molecular scaffolds from a single starting material, which is a highly sought-after strategy in drug discovery and materials science. rsc.orgchemicalbook.com

Fundamental Chemical Research : The dense packing of three large halogen atoms on the 2H-indazole core would significantly influence its electronic structure, aromaticity, and conformational properties. Studying this molecule would provide fundamental insights into intramolecular interactions, such as halogen bonding, and their effect on the stability and reactivity of the strained quinonoidal system.

In essence, this compound serves as a model compound whose synthesis and characterization would contribute significantly to the understanding and application of complex heterocyclic chemistry.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazole |

| 2-phenyl-2H-indazole |

| 3-bromo-2-phenyl-2H-indazole |

| 3,5-Dibromo-2-phenyl-2H-indazole |

| 3,7-Dibromo-2-phenyl-2H-indazole |

| 3-Bromo-7-chloro-2-phenyl-2H-indazole |

| 3-Chloro-7-bromo-2-phenyl-2H-indazole |

| 6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one |

| 6-Bromo-4-iodo-1H-indazole |

| 3,6-Dibromo-1H-indazole |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-4-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2IN2/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBXYUKVJLIMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dibromo 4 Iodo 2h Indazole and Its Derivatives

Strategic Approaches to Regioselective Halogenation of Indazole Systems

Regioselective halogenation is a cornerstone for the functionalization of indazole systems, as the introduction of halogen atoms provides synthetic handles for further modifications, such as metal-catalyzed cross-coupling reactions. nih.govchim.it The development of methods to control the position of halogenation on the indazole ring is crucial for accessing specific isomers and complex derivatives.

Direct C–H halogenation represents an atom-economical and efficient approach to producing halogenated indazoles. nih.gov These methods avoid the need for pre-functionalized starting materials, proceeding directly on the heterocyclic core.

The direct bromination of indazole derivatives, particularly at the C3 position, has been extensively studied. N-bromosuccinimide (NBS) is a widely used reagent for this transformation, offering high regioselectivity for the 3-position of the 2H-indazole ring under various conditions. chim.it Metal-free protocols using NBS in environmentally friendly solvents like ethanol (B145695) have been developed, providing excellent yields of mono-brominated products. nih.govresearchgate.net For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS in ethanol at 50 °C yields the 3-bromo product in as little as two hours. nih.govrsc.org

Alternative methods include the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, which can significantly shorten reaction times to around 30 minutes while maintaining high yields. nih.govresearchgate.net The choice of solvent and reaction temperature can be fine-tuned to optimize the yield and selectivity of the bromination process. nih.govresearchgate.net While C3 is the most common site of bromination, polybromination can be induced by increasing the equivalents of the brominating agent and modifying reaction conditions. nih.gov

Table 1: Selected Conditions for C3-Bromination of 2-Substituted Indazoles

| Substrate | Brominating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | - | EtOH | 50 °C, 2.0 h | 97 | nih.govresearchgate.net |

| 2-Phenyl-2H-indazole | NBS (1.3 equiv.) | - | H₂O | 95 °C, 5.0 h | 96 | nih.govresearchgate.net |

| 1H-Indazole | DBDMH (1.0 equiv.) | Na₂CO₃ | EtOH | Ultrasound, 40 °C, 0.5 h | 95 | nih.gov |

| 2-Phenyl-2H-indazole | Br₂ | - | AcOH/MeOH/CH₂Cl₂ | Not specified | High | chim.it |

Direct iodination of the indazole nucleus is a key step for introducing iodine, a versatile halogen for subsequent cross-coupling reactions. mdpi.com A common and effective method involves treating the indazole substrate with molecular iodine (I₂) in the presence of a base. chim.it For example, 3-iodo-1H-indazole can be synthesized in high yield by reacting indazole with iodine and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. chim.itmdpi.com This method is robust and has been applied to various indazole precursors. chim.it The base is crucial for the reaction, with alternatives like potassium carbonate also being effective. chim.it

The synthesis of hetero-halogenated indazoles like 3,6-dibromo-4-iodo-2H-indazole necessitates orthogonal strategies that allow for the selective introduction of different halogens at specific positions. This can be achieved through sequential, one-pot halogenations by carefully controlling the reaction conditions and the reactivity of the halogenating agents. nih.govrsc.org

Research has demonstrated that di- and tri-halogenated indazoles can be synthesized by tuning the stoichiometry of the N-halosuccinimide reagent and the reaction time. nih.gov For instance, a "one-pot, two-step" method has been successfully used to prepare hetero-halogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles. nih.govrsc.org This involves an initial bromination step, followed by the addition of a chlorinating agent to the same reaction vessel. nih.govrsc.org This principle could be extended to synthesize a dibromo-iodo derivative. A plausible, albeit hypothetical, route for this compound based on these principles might involve:

Initial Bromination: Starting with a 2H-indazole precursor, a regioselective bromination could be directed to the C6 position, possibly by using a starting material with a directing group or by exploiting specific reaction conditions that favor C6 functionalization over the more electronically favored C3/C5/C7 positions.

Second Bromination: A subsequent bromination step would target the highly reactive C3 position using a reagent like NBS.

Iodination: Finally, a regioselective iodination at the C4 position would be required. This is the most challenging step and would likely depend on the specific electronic and steric environment created by the two existing bromine atoms.

Achieving this specific substitution pattern through direct C-H activation would require overcoming the inherent reactivity patterns of the indazole ring, where the C3, C5, and C7 positions are generally more susceptible to electrophilic attack.

An alternative to direct halogenation on the indazole core is to construct the ring from precursors that already contain the desired halogen atoms. This approach transfers the challenge of regioselectivity from the heterocyclic core to the synthesis of the acyclic or carbocyclic starting material.

The 2H-indazole core can be synthesized through various cyclization reactions. One prominent method is the Cadogan reaction, which involves the reductive cyclization of o-nitroimines. nih.gov In this approach, a 2-nitrobenzaldehyde (B1664092) is first condensed with a primary amine to form a Schiff base (imine). This intermediate is then treated with a reducing agent, such as triethyl phosphite, which promotes deoxygenation and subsequent cyclization to form the 2-substituted-2H-indazole ring. nih.gov To synthesize a halogenated indazole, one could start with a halogenated 2-nitrobenzaldehyde or a halogenated aniline.

Other notable methods for 2H-indazole synthesis include:

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org

The [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to give good to excellent yields of 2H-indazoles. organic-chemistry.org

An iodine-mediated synthesis from ortho-alkylazobenzenes via a benzyl (B1604629) C-H functionalization pathway. nih.gov

These methods provide access to the core 2H-indazole structure, which can then be subjected to the halogenation strategies described previously or built from already halogenated starting materials.

Precursor Synthesis and Subsequent Functionalization for 2H-Indazole Systems

Post-Cyclization Halogenation Strategies

The direct halogenation of a pre-formed indazole nucleus is a primary strategy for synthesizing halogenated derivatives. This approach allows for the late-stage introduction of halogen atoms, which can significantly alter the biological and chemical properties of the molecule. nih.govrsc.org Organic halides are crucial precursors for numerous transformations, including Grignard reactions and cross-coupling reactions. nih.gov

Metal-free methods employing N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), have been developed for the regioselective halogenation of 2H-indazoles. nih.govrsc.org These reactions can be finely tuned by adjusting the reaction conditions to yield mono-, poly-, or even hetero-halogenated products in high yields. nih.govrsc.org For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS can produce the mono-brominated product in excellent yield. nih.govrsc.org By increasing the equivalents of NBS, di-substituted products like 3,7-dibromo-2H-indazole can be obtained, demonstrating that dihalogenation occurs subsequent to mono-halogenation. nih.govrsc.orgrsc.org

Historically, molecular bromine (Br₂) has been used, but this method often results in poor selectivity, yielding mixtures of products, and is considered environmentally unfriendly. nih.govrsc.orgrsc.org In contrast, NXS reagents offer a milder and more selective alternative. nih.govrsc.org Ultrasound has also been employed to assist the bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offering a rapid and efficient protocol that proceeds under mild conditions. nih.gov

The synthesis of poly-halogenated indazoles, including those with different halogen atoms (hetero-halogenation), can be achieved through sequential, one-pot methods. For example, 3-bromo-7-chloro-2H-indazoles can be prepared via bromination followed by chlorination. nih.govrsc.org The precise control over reaction parameters such as temperature, solvent, and the stoichiometry of the halogenating agent is crucial for achieving the desired substitution pattern. nih.govrsc.orgrsc.org

Table 1: Selected Conditions for Post-Cyclization Halogenation of 2H-Indazoles

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-phenyl-2H-indazole | NBS (1.0 equiv) | EtOH | 50 | 3-bromo-2-phenyl-2H-indazole | 97 | nih.govrsc.org |

| 2-phenyl-2H-indazole | NBS (1.3 equiv) | H₂O | 95 | 3-bromo-2-phenyl-2H-indazole | 96 | nih.govrsc.org |

| 2-phenyl-2H-indazole | NBS (>1.3 equiv) | H₂O | 95 | 3,7-dibromo-2-phenyl-2H-indazole | - | rsc.orgrsc.org |

| 2-phenyl-2H-indazole | NCS (1.0 equiv) | EtOH | 50 | 3-chloro-2-phenyl-2H-indazole | - | nih.govrsc.org |

| Various 2H-Indazoles | DBDMH | MeCN | Ultrasound | 3-bromo-2H-indazoles | up to 81 | nih.gov |

Metal-Catalyzed Synthetic Pathways

Transition-metal catalysis has become an indispensable tool for the construction of functionalized indazole derivatives. nih.gov These methods often proceed via C-H activation/annulation sequences, providing efficient and atom-economical routes to complex heterocyclic structures. nih.govmdpi.com Catalysts based on palladium, copper, rhodium, and cobalt have been extensively explored for these transformations.

Palladium-Catalyzed Approaches

Palladium catalysts are highly effective for synthesizing indazole derivatives through various reaction types, including intramolecular amination and direct C-H functionalization. organic-chemistry.orgnih.gov A direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed process involving intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org

Furthermore, palladium-catalyzed oxidative C-H activation enables the direct alkenylation of both 1H- and 2H-indazoles. acs.org Using Pd(OAc)₂ as the catalyst and an oxidant like Ag₂CO₃, selective C3-monoalkenylation can be achieved. acs.org Such C-H functionalization strategies are valuable for introducing substituents onto the indazole core without the need for pre-functionalized starting materials. acs.orgnih.gov The Suzuki-Miyaura cross-coupling reaction, a staple in C-C bond formation, has been successfully applied to C7-bromo-4-substituted-1H-indazoles to introduce aryl groups at the 7-position. nih.gov These palladium-catalyzed methods demonstrate high functional group tolerance and are crucial for building the molecular complexity required for various applications. acs.orgnih.govajrconline.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of halogenated indazoles. One notable method is a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which is catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP). organic-chemistry.org This approach, which can be performed in green solvents like polyethylene (B3416737) glycol (PEG), showcases high tolerance for a broad range of functional groups. organic-chemistry.org

Copper catalysts also facilitate the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes in a single step involving C–N bond formation and a subsequent 1,2-hydride shift. nih.gov Additionally, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org These methodologies are advantageous due to the use of an inexpensive and abundant metal catalyst and often proceed under mild reaction conditions. nih.govacs.orgrsc.org

Rhodium- and Cobalt-Catalyzed Cyclizations

Rhodium(III) and cobalt(III) catalysts have emerged as powerful tools for synthesizing 2H-indazoles via C–H bond functionalization. mdpi.comacs.orgnih.govnih.gov These reactions typically involve the [4+1] annulation of azobenzenes with aldehydes. nih.govnih.gov The process is initiated by the metal-catalyzed addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. nih.govnih.govresearcher.life This strategy is highly efficient, occurs in a single step, and is compatible with a wide array of functional groups on both the azobenzene and aldehyde partners. nih.govnih.gov

Cobalt(III) catalysis offers a more cost-effective approach compared to rhodium. nih.govacs.orgacs.org Air-stable cationic Co(III) catalysts have been developed for the convergent, one-step synthesis of N-aryl-2H-indazoles from simple starting materials. nih.govacs.orgnih.gov These transformations represent the first examples of cobalt-catalyzed additions of C–H bonds to carbonyl compounds for this purpose. nih.govacs.org The development of these earth-abundant metal catalysts is a significant step towards more sustainable chemical synthesis. nih.govacs.orgacs.org

Table 2: Overview of Metal-Catalyzed Indazole Syntheses

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd catalyst, t-Bu₃PHBF₄, Cs₂CO₃ | Intramolecular N-arylation | 2-bromobenzyl bromides, arylhydrazines | Regioselective, good yields | organic-chemistry.org |

| Cu₂O-NP | One-pot, three-component | 2-bromobenzaldehydes, amines, NaN₃ | Green solvent (PEG), ligand-free | organic-chemistry.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H activation / Annulation | Azobenzenes, aldehydes | One-step, highly functional group-compatible | nih.govnih.gov |

| [Cp*Co(III)] complex | C-H activation / Annulation | Azobenzenes, aldehydes | Cost-effective earth-abundant metal | nih.govacs.orgnih.gov |

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade sequences are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules in a single pot, reducing waste and saving time. nih.govrsc.org Several such strategies have been developed for the synthesis of substituted indazoles.

The aforementioned copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is a prime example of an efficient MCR. organic-chemistry.org Cascade reactions, where the product of one reaction becomes the substrate for the next in a continuous sequence, have also been employed. For instance, a palladium-catalyzed cascade for synthesizing 2H-indazoles has been reported. nih.gov Another innovative four-component, three-step cascade reaction was developed to produce complex indazole-fused heterocycles from simple starting materials like o-azido aldehyde and o-iodoaniline. rsc.org

Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles from azobenzenes and aldehydes also proceed through a C–H bond functionalization/addition/cyclization cascade. nih.govnih.gov Similarly, cascade oxidative cyclization/halogenation of 2-alkenylanilines provides a metal-free route to 3-haloindoles, a related class of heterocycles, showcasing the power of cascade strategies in installing halogen atoms during ring formation. organic-chemistry.org These elegant reaction sequences provide rapid access to structurally diverse indazole derivatives from readily available precursors. nih.govnih.gov

Green Chemistry Considerations in Halogenated Indazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for halogenated indazoles. A major focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. nih.govrsc.orgresearchgate.net

A significant advancement is the development of metal-free halogenation methods, which avoid the use of potentially toxic and expensive metal catalysts. nih.govrsc.orgrsc.org The use of N-halosuccinimides (NXS) instead of corrosive and hazardous molecular bromine is one such improvement. nih.govrsc.orgrsc.org Furthermore, conducting these halogenations in green solvents like water or ethanol enhances the environmental profile of the synthesis. nih.govrsc.orgrsc.org Mono-bromination of 2H-indazoles has been achieved in high yields using water as the solvent. nih.govrsc.org

The use of copper(I) oxide nanoparticles in polyethylene glycol (PEG) for the three-component synthesis of 2H-indazoles is another example of a greener approach, utilizing a recyclable solvent and a heterogeneous catalyst. organic-chemistry.org Microwave-assisted synthesis has also been explored as an energy-efficient method to produce indazoles in good to excellent yields with reduced reaction times compared to conventional heating. ajrconline.org The development of catalytic systems based on earth-abundant metals like cobalt instead of precious metals like rhodium or palladium also aligns with green chemistry principles by addressing resource depletion. mdpi.comnih.gov

Challenges in Achieving Defined Regioselectivity and Stereoselectivity for Polyhalogenated 2H-Indazoles

The synthesis of polyhalogenated 2H-indazoles is complicated by the directing effects of both the indazole ring system and the substituents already present. The introduction of multiple halogen atoms onto the indazole core requires careful selection of halogenating agents and reaction conditions to control where each halogen is introduced.

A key challenge is the inherent reactivity of the different positions on the indazole ring. For 2-substituted 2H-indazoles, the C3 position is generally the most reactive towards electrophilic halogenation. nih.govrsc.org Subsequent halogenations at other positions, such as C5 and C7, can be more difficult to control and may result in mixtures of products. For instance, the bromination of 2-phenyl-2H-indazole can yield the 3-bromo product in high yield, but further bromination can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity. rsc.org

Achieving a specific substitution pattern like this compound would likely necessitate a strategic, stepwise approach. This could involve:

Initial Bromination: Bromination of a suitable 2H-indazole precursor, likely at the C3 and C6 positions. The order of these brominations would depend on the starting material and the directing effects of any substituents.

Directed Iodination: Subsequent iodination at the C4 position. This step would be particularly challenging due to the potential for reaction at other available sites and the deactivating effect of the existing bromine atoms.

Recent advancements have focused on metal-free halogenation methods, which offer an environmentally friendly and often more selective alternative to traditional methods. nih.govrsc.org By carefully tuning reaction conditions, such as the choice of solvent and halogenating agent (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)), it is possible to achieve higher regioselectivity in the synthesis of mono- and poly-halogenated 2H-indazoles. nih.govrsc.org

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic indazole core itself. However, if the synthesis involves precursors with stereocenters, or if derivatization introduces chiral centers, then controlling the stereochemistry would become a critical aspect. organic-chemistry.orgnih.gov

Derivatization and Further Functionalization Reactions

The halogen atoms on this compound serve as versatile handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The differential reactivity of the C-I and C-Br bonds can potentially be exploited for selective functionalization.

The halogenated positions of polyhalogenated indazoles are prime sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of a halide with an organoboron compound. For a polyhalogenated indazole, the more reactive C-I bond would be expected to react preferentially over the C-Br bonds. For example, 3-iodo-1H-indazole has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to yield 3-aryl-1H-indazoles. mdpi.com A similar approach could be applied to this compound to selectively introduce an aryl or heteroaryl group at the C4 position.

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne. It provides a direct route to alkynyl-substituted indazoles, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine. It is a key method for introducing amino groups, which are prevalent in many biologically active molecules.

The table below summarizes representative conditions for Suzuki coupling on a related indazole system.

| Halogenated Indazole | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 3-Iodo-1H-indazole | Aryl boronic acid | Pd(PPh₃)₄ | NaHCO₃ | DMF/water | 80 °C | 55-70% | mdpi.com |

The indazole core has two nitrogen atoms, and their alkylation or arylation can lead to either N1 or N2 substituted products. For 2H-indazoles, the N2 position is already substituted. However, in the case of a 1H-indazole precursor, regioselective N-alkylation is a significant challenge, often yielding a mixture of N1 and N2 isomers. researchgate.net

Methods for the N-methylation of 3-aryl-1H-indazoles have been reported using methyl iodide and potassium hydroxide in acetone, leading to the corresponding N-methyl derivatives. mdpi.com Palladium-catalyzed N-arylation has also been used to synthesize 2-aryl-2H-indazoles. nih.gov

Carbonylative functionalization reactions involve the incorporation of a carbonyl group (C=O) into a molecule. For halogenated indazoles, this can be achieved through palladium-catalyzed carbonylation reactions using carbon monoxide gas. This would allow for the synthesis of indazole-based carboxylic acids, esters, and amides, which are important functional groups in medicinal chemistry.

The electron-rich indazole ring can undergo electrophilic substitution reactions, although the presence of multiple deactivating halogen atoms in this compound would make such reactions challenging. Conversely, the halogenated positions are susceptible to nucleophilic aromatic substitution, particularly if activated by strongly electron-withdrawing groups.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound with a complex substitution pattern like 3,6-dibromo-4-iodo-2H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.

To unambiguously assign the structure, several NMR experiments would be conducted.

¹H NMR: The 1D proton (¹H) NMR spectrum is expected to show distinct signals for the two remaining aromatic protons on the benzene (B151609) ring (H-5 and H-7) and the N-H proton of the indazole ring. The multiplicity of the aromatic signals (likely doublets) and their coupling constant would confirm their ortho relationship.

¹³C NMR: The 1D carbon (¹³C) NMR spectrum would reveal all seven carbon signals of the indazole core. Carbons directly bonded to electronegative halogens (C-3, C-4, C-6) would be significantly influenced.

2D COSY (Correlation Spectroscopy): This experiment would show a correlation between the H-5 and H-7 signals, definitively proving their spatial proximity on the ring.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to assign the C-5 and C-7 carbons based on the known assignments of H-5 and H-7.

The precise positions of the bromine and iodine atoms heavily influence the chemical shifts (δ) of the nearby protons and carbons due to their electronegativity and anisotropic effects.

Proton Chemical Shifts: The H-5 and H-7 protons would be expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The strong electron-withdrawing nature of the halogens would likely shift these protons downfield compared to unsubstituted indazole.

Carbon Chemical Shifts: The positions of C-3, C-4, and C-6 would be confirmed by their chemical shifts. Carbons bonded to iodine (C-4) often show a characteristic upfield shift (the "heavy atom effect"), while carbons bonded to bromine (C-3, C-6) would be shifted downfield relative to a C-H bond but less so than a C-I bond's effect. Comparing the observed shifts to those predicted by computational models and data from similar halogenated indazoles would be key to confirming the 3,6-dibromo-4-iodo substitution.

Utilization of Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound, which is C₇H₃Br₂IN₂.

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion peak (M⁺):

A peak for the ion containing two ⁷⁹Br isotopes (M).

A peak of approximately double the intensity for the ion containing one ⁷⁹Br and one ⁸¹Br (M+2).

A peak of similar intensity to the first for the ion containing two ⁸¹Br isotopes (M+4).

This 1:2:1 isotopic cluster would provide undeniable evidence for the presence of two bromine atoms in the molecule. Fragmentation analysis would likely show the sequential loss of halogen atoms (iodine being the most probable initial loss due to the weaker C-I bond) and other characteristic fragments of the indazole ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule. For this compound, these techniques would help confirm key structural features.

N-H Stretch: A characteristic absorption band for the N-H bond in the indazole ring would be expected in the IR spectrum, typically in the range of 3100-3400 cm⁻¹.

Aromatic C-H Stretch: Bands corresponding to the aromatic C-H stretching of H-5 and H-7 would appear above 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The characteristic stretching vibrations of the indazole ring system would be observed in the "fingerprint region" of the spectrum, generally between 1400-1650 cm⁻¹.

C-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds (C-Br, C-I) are found at lower frequencies, typically below 800 cm⁻¹. These are often weak in IR but can sometimes be more prominent in Raman spectra.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would directly confirm:

The connectivity of the indazole ring system.

The exact positions of the two bromine atoms and the iodine atom on the aromatic ring, leaving no ambiguity.

Detailed geometric parameters such as bond lengths, bond angles, and torsional angles.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group or halogen bonding.

This method would serve as the ultimate confirmation of the structure deduced from spectroscopic techniques.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the stereochemistry of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit an ECD spectrum. This technique would only become applicable if the indazole were further modified to create a chiral center, for instance, by substitution at the N-H position with a chiral group. In such a hypothetical case, ECD could be used to determine the absolute configuration of the resulting chiral derivative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is widely applied to predict the geometry, reactivity, and spectroscopic properties of molecules. For halogenated indazoles, DFT calculations provide a detailed understanding of how substituent patterns influence the molecule's fundamental characteristics.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties nih.govnih.gov.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized nih.gov. DFT calculations are routinely used to compute the energies of these orbitals. For instance, in a study of 3-carboxamide indazole derivatives using DFT with a 6-31+G(d,p) basis set, the HOMO energies were found to range from -7.02 eV to -5.99 eV, while LUMO energies ranged from -1.95 eV to -0.62 eV. This resulted in energy gaps (ΔE) between 4.54 eV and 5.72 eV, indicating that substitutions on the indazole core significantly modulate its electronic properties and reactivity nih.gov. Molecules with higher HOMO energy values are better electron donors, whereas those with lower LUMO energy values are better electron acceptors nih.gov.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole-Derivative-A | -6.73 | -1.01 | 5.72 |

| Indazole-Derivative-B | -6.68 | -1.23 | 5.45 |

| Indazole-Derivative-C | -6.88 | -1.21 | 5.67 |

| Indazole-Derivative-D | -6.52 | -1.95 | 4.57 |

| Indazole-Derivative-E | -6.21 | -0.62 | 5.59 |

Note: The data in this table is illustrative of typical values for substituted indazoles and is not specific to 3,6-dibromo-4-iodo-2H-indazole. Data adapted from a study on 3-carboxamide indazole derivatives nih.gov.

Molecular Electrostatic Potential (MEP or ESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The ESP map displays regions of varying electron density on the van der Waals surface of a molecule walisongo.ac.id.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions represent positive electrostatic potential, signifying areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green and yellow regions denote neutral or weakly polarized areas of the molecule researchgate.net.

For heterocyclic molecules like indazole, the nitrogen atoms are typically surrounded by regions of negative potential, making them sites for hydrogen bonding and coordination. In halogenated aromatic systems, the analysis can be more complex. While halogens are highly electronegative, they can exhibit a region of positive potential on their outermost surface along the C-X bond axis (a phenomenon known as a σ-hole), allowing for halogen bonding walisongo.ac.id. An ESP analysis of this compound would reveal the electron-rich nature of the pyrazole (B372694) ring's nitrogen atoms and the influence of the electron-withdrawing bromine and iodine atoms on the benzene (B151609) ring's charge distribution.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes nih.gov.

These theoretical predictions are invaluable for interpreting experimental spectra. Calculated frequencies can be used to assign specific absorption bands to particular molecular motions, such as:

N-H stretching and bending modes in the pyrazole ring.

C-H stretching and bending modes of the aromatic ring.

C=C and C=N ring stretching vibrations.

C-Br and C-I stretching modes, which occur at lower frequencies.

While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using scaling factors to achieve excellent agreement with experimental data nih.gov.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the nitrogen in the pyrazole ring. Computational studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer researchgate.netnih.gov.

Quantum chemical calculations provide quantitative estimates of the energy difference between these forms.

MP2/6-31G** level calculations determined that the 1H-indazole tautomer is more stable than the 2H form by approximately 3.6 kcal/mol (15 kJ/mol) in the gas phase researchgate.netnih.gov.

DFT calculations have further explored how substituents and environmental factors (like solvents or intermolecular hydrogen bonding) can influence this equilibrium. In certain substituted indazoles, the formation of stable, centrosymmetric dimers can lead to the stabilization of the 2H-tautomer in solution nih.gov.

For 3,6-dibromo-4-iodo-indazole, it is expected that the 1H-tautomer would also be the more stable form, although the precise energy difference would be influenced by the electronic effects of the halogen substituents.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G | 0.0 (Reference) | More Stable |

| 2H-Indazole | MP2/6-31G | +3.6 | Less Stable |

Note: Data is for the parent indazole molecule researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding dynamics nih.gov.

For a molecule like this compound, MD simulations can be used to:

Explore its conformational landscape and the flexibility of its structure.

Simulate its behavior in different solvents to understand solvation effects.

Study its dynamic interactions within a larger system, such as a protein binding site, to assess the stability of intermolecular contacts over time nih.gov.

MD simulations provide a bridge between static computational models and the dynamic nature of real chemical systems, offering insights that are not accessible through energy minimization calculations alone.

Quantitative Structure–Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as a biological activity or chemical reactivity rutgers.edu. The fundamental assumption is that the structural features of a molecule determine its properties.

The QSAR modeling process involves several key steps:

Data Set Preparation : A collection of molecules with known properties (the training set) is assembled.

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors : Based on the 2D connectivity of atoms.

Geometrical descriptors : Related to the 3D structure of the molecule.

Electronic descriptors : Such as partial charges, dipole moments, and HOMO/LUMO energies.

Physicochemical descriptors : Like lipophilicity (logP) and polar surface area (PSA) researchgate.net.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the property of interest nih.govrutgers.edu.

Model Validation : The predictive power of the model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, an external set of compounds not used in model creation drugdesign.org.

For halogenated heterocycles, QSAR models can help identify which structural features (e.g., the position and type of halogen, steric bulk, electronic properties) are most important for a given outcome elsevierpure.com.

Molecular Docking and Ligand-Protein Interaction Profiling (Focusing on Methodologies, not specific targets or biological outcomes)

Computational molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand, such as this compound, to a protein target. This methodology provides insights into the potential interactions at a molecular level, guiding further drug discovery and development efforts. The general approach involves the use of specialized software to explore the conformational space of both the ligand and the protein's active site to identify the most stable binding mode, often quantified by a binding energy score.

The process typically begins with the three-dimensional structure of the target protein, which is often obtained from crystallographic data. The ligand structure, in this case, this compound, is drawn and optimized using computational chemistry software. Molecular docking simulations are then performed using tools such as AutoDock Vina or PyRx. derpharmachemica.com These programs employ scoring functions to estimate the binding affinity, with lower binding energy values typically indicating a more favorable interaction. derpharmachemica.comnih.govrsc.orgresearchgate.net

The analysis of the docking results focuses on identifying key interactions, such as hydrogen bonds and pi-stacked interactions, between the ligand and the amino acid residues within the protein's active site. nih.gov For substituted indazole derivatives, studies have shown that interactions with specific residues can be crucial for binding. derpharmachemica.com While the specific interactions of this compound would depend on the target protein, the computational methodologies to predict and analyze these interactions are well-established for this class of compounds.

| Computational Tool | Methodology | Typical Application for Indazole Derivatives |

| AutoDock Vina | Employs a Lamarckian genetic algorithm for global optimization of ligand conformation and orientation within the receptor's binding site. | Predicting binding affinities and poses of substituted indazoles to target proteins. derpharmachemica.comrsc.org |

| PyRx | A virtual screening tool that integrates AutoDock Vina for docking and provides a user-friendly interface for preparing molecules and analyzing results. | Facilitating high-throughput virtual screening of indazole libraries against biological targets. nih.gov |

| ChemDraw | A software suite used for drawing chemical structures and generating 3D models for input into docking programs. | Creating the initial 3D structure of this compound for docking simulations. derpharmachemica.com |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving the synthesis and functionalization of halogenated 2H-indazoles. Density Functional Theory (DFT) is a prominent method used to investigate reaction pathways, transition states, and the energetics of different mechanistic possibilities. beilstein-journals.org These computational studies can offer insights that are difficult to obtain through experimental means alone.

For halogenated 2H-indazoles, computational studies can be employed to understand regioselectivity in halogenation reactions. nih.gov For instance, DFT calculations can model the reaction intermediates and transition states for the introduction of bromine or iodine at specific positions on the indazole ring, helping to explain why certain isomers are formed preferentially. These calculations can also shed light on the role of catalysts and reaction conditions.

Role As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor in Heterocycle Annulation and Ring Expansion Reactions

The indazole nucleus itself can serve as a foundation for building more complex, fused heterocyclic systems through annulation reactions—the formation of a new ring onto an existing one. The halogen atoms on 3,6-dibromo-4-iodo-2H-indazole can act as key functional handles to direct these transformations. For example, a halogen at the C4 position, adjacent to the C5 position on the benzene (B151609) ring, could be used in a palladium-catalyzed reaction to form a new five- or six-membered ring, fusing it to the indazole core.

Furthermore, the indazole ring system can undergo ring expansion or rearrangement under certain conditions. While specific examples starting from this tri-halogenated substrate are not prominent, the general principles of heterocyclic chemistry suggest its potential. The halogens can be converted to other functional groups that might facilitate such transformations, serving as a strategic precursor for accessing novel and more complex heterocyclic scaffolds. Synthetic methods like [3+2] annulation are often employed to construct the indazole skeleton itself, highlighting the importance of cycloaddition strategies in this area of chemistry. organic-chemistry.org

Scaffold for Materials Science Research

Indazole-containing compounds have attracted interest in materials science due to their photophysical properties. chim.it The rigid, bicyclic aromatic structure of the indazole core provides a robust scaffold for the construction of organic materials. While not detailing specific properties, the this compound framework is a prime candidate for this field of research.

The multiple halogenation sites offer opportunities to attach various chromophoric or electronically active groups through cross-coupling reactions. By systematically varying the substituents at the 3-, 4-, and 6-positions, researchers can fine-tune the electronic and photophysical properties of the resulting molecules. This makes the indazole a versatile core for developing new compounds for applications such as fluorescent probes or organic electronics, where the ability to modulate properties through peripheral functionalization is critical.

Application in Methodological Development for Organic Synthesis

The development of new, highly selective catalytic methods is a major focus of modern organic synthesis. Polyhalogenated compounds with subtly different reactive sites, such as this compound, are ideal test substrates for these new methodologies. nih.govacs.org For example, developing a new palladium catalyst system that can selectively functionalize the C6-Br bond in the presence of the C3-Br bond would represent a significant methodological advance.

The inherent reactivity difference between the C-I and C-Br bonds already provides a platform for testing the selectivity of catalysts under mild conditions. Researchers can use this molecule to explore novel catalytic cycles, optimize ligand effects, and establish the scope and limitations of new cross-coupling reactions. researchgate.netnih.gov The successful, regioselective functionalization of such a complex substrate would serve as a robust proof-of-concept for any new synthetic method. For instance, procedures for the palladium-catalyzed cyanation of simpler 3-iodo-1H-indazoles have been established and could be extended to more complex systems. orgsyn.org

Strategic Intermediate in Total Synthesis Efforts

In the total synthesis of complex natural products, having advanced intermediates that carry multiple, orthogonally reactive functional groups is highly valuable. nih.gov Although there are no documented examples of this compound being used in a completed total synthesis, its structure makes it a strategically valuable hypothetical intermediate. Many biologically active natural products are halogenated or contain complex heterocyclic cores. nih.govub.edu

A synthetic strategy could involve using this tri-halogenated indazole as a central scaffold. Three different complex fragments of a target molecule could be sequentially coupled to the C4, C3, and C6 positions. This approach allows for late-stage diversification, where analogues of the natural product can be created by simply changing one of the coupling partners. This convergent strategy, assembling a complex molecule from several advanced fragments, is often more efficient than linear approaches and is a cornerstone of modern total synthesis. researchgate.net

Future Research Directions and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of polyhalogenated heterocyclic compounds traditionally relies on methods that can be environmentally taxing. Future research is increasingly focused on developing "green" methodologies for the synthesis of halogenated indazoles, minimizing waste, avoiding harsh reagents, and reducing energy consumption. rsc.org A significant advancement in this area is the development of metal-free halogenation processes. nih.gov These methods often feature the use of environmentally friendly solvents like water, operate under mild reaction conditions, and offer simple execution, making them highly attractive for both laboratory and industrial-scale synthesis. semanticscholar.org

Recent studies have demonstrated efficient C–H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS), which circumvents the need for metal catalysts and avoids the use of hazardous reagents like elemental bromine (Br₂). nih.govsemanticscholar.org Furthermore, green chemistry approaches are exploring the use of sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, in biodegradable solvents like polyethylene (B3416737) glycol (PEG), to facilitate the formation of the indazole core under ligand- and base-free conditions. acs.org Photo-organic synthesis under visible light represents another promising frontier, offering a metal- and hydrogen-source-free pathway for constructing the indazole skeleton. rsc.org

Table 1: Comparison of Synthetic Routes for Halogenated Indazoles

| Feature | Traditional Methods | Sustainable/Green Methods |

|---|---|---|

| Catalysts | Often require transition metals; potential for contamination. | Metal-free options nih.gov; recyclable heterogeneous catalysts. acs.org |

| Solvents | Often rely on volatile organic compounds (VOCs). | Use of environmentally benign solvents like water or PEG. semanticscholar.orgacs.org |

| Reagents | May use hazardous reagents like elemental bromine (Br₂). semanticscholar.org | Employs safer halogenating agents like N-halosuccinimides. nih.gov |

| Conditions | Can require high temperatures and harsh conditions. | Often proceed under mild, ambient conditions. semanticscholar.org |

| Waste Profile | Can generate significant inorganic waste. rsc.org | Higher atom economy and reduced waste streams. |

Exploration of Novel Regioselective Functionalization Strategies

The utility of 3,6-dibromo-4-iodo-2H-indazole as a chemical building block is defined by the ability to selectively functionalize each of its halogenated positions. The distinct electronic environments and reactivities of the C-I and C-Br bonds provide a basis for orthogonal chemistry. Future research will focus on expanding the toolkit of regioselective reactions that can exploit these differences.

Transition-metal-catalyzed C–H bond activation and functionalization have emerged as powerful strategies for the direct and precise installation of substituents onto heterocyclic cores. nih.govrsc.org Rhodium(III)-catalyzed processes, for example, enable the annulation of various groups onto the indazole framework, offering a direct route to complex derivatives. rsc.orgnih.gov Halogenation itself is a key functionalization step, with methods being developed for the highly regioselective introduction of bromine or iodine at specific positions, which then serve as handles for subsequent cross-coupling reactions. nih.govchim.it

The exploration of C-H activation can lead to functionalization at positions not occupied by halogens, further increasing the molecular complexity that can be built upon the this compound scaffold. The development of catalysts that can distinguish between the different C-H bonds on the aromatic ring will be a key area of investigation. This allows for a programmed, stepwise modification of the molecule, where each position can be addressed in a controlled sequence.

Table 2: Regioselective Functionalization Methods for the Indazole Scaffold

| Method | Target Position(s) | Key Reagents/Catalysts | Purpose |

|---|---|---|---|

| C-H Halogenation | C3, C5, C7 | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Introduction of halogen handles for cross-coupling. nih.govchim.it |

| C-H Activation/Annulation | Various (e.g., C7) | Rh(III), Co(III) complexes | Direct formation of C-C or C-N bonds. nih.govnih.gov |

| Metal-Catalyzed Cross-Coupling | C3, C4, C6 (Halogen sites) | Palladium or Copper catalysts | Introduction of aryl, alkyl, or other functional groups. researchgate.net |

| N-Arylation/N-Alkylation | N1 or N2 | Various bases and electrophiles | Modification of the pyrazole (B372694) ring nitrogen. mdpi.com |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating methodological development. Advanced modeling techniques, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of complex molecules like this compound. mdpi.com Such calculations can predict reaction pathways, rationalize observed regioselectivity, and guide the design of new catalysts and reaction conditions. raco.catresearchgate.net

For a polyhalogenated substrate, DFT can be used to calculate the bond dissociation energies (BDEs) of the carbon-halogen bonds, predicting their relative reactivity in cross-coupling or metalation reactions. beilstein-journals.org This predictive power helps chemists design synthetic sequences where each halogenated site can be addressed selectively. Furthermore, computational modeling can elucidate the mechanism of C-H activation, helping to explain how different directing groups or catalysts steer functionalization to a specific position. researchgate.net Molecular dynamics (MD) simulations can further model the behavior of these molecules in solution, providing a more complete picture of the reaction environment. scispace.com By predicting outcomes before experiments are conducted, computational modeling reduces trial-and-error, saves resources, and accelerates the discovery of novel synthetic transformations.

Table 3: Applications of Computational Modeling in Indazole Chemistry

| Computational Method | Predicted Properties | Application in Synthesis & Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, bond dissociation energies. mdpi.combeilstein-journals.org | Predicting regioselectivity, assessing catalyst performance, elucidating reaction mechanisms. researchgate.net |

| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding interactions. researchgate.net | Understanding reagent-catalyst interactions in a dynamic environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed energetics of reactions in complex environments. | Modeling enzymatic or large catalyst systems for indazole synthesis. |

| Hirshfeld Surface Analysis | Intermolecular interactions in crystal structures. | Analyzing crystal packing and predicting solid-state properties. researchgate.net |

Integration of this compound into High-Throughput Screening for Material Discovery

The structural attributes of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) in the search for new materials. The three halogen atoms act as distinct points of diversification, allowing for the rapid, automated synthesis of large libraries of related but structurally unique compounds.

The differential reactivity of the C-I bond versus the C-Br bonds is key. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for its selective functionalization while leaving the two bromine atoms untouched. Subsequently, harsher conditions can be employed to react the C-Br bonds. This orthogonal reactivity enables a three-step, sequential diversification strategy from a single starting material.

This approach allows for the creation of a three-dimensional matrix of compounds, where each axis of the matrix corresponds to the substituent added at the C4, C6, and C3 positions, respectively. By using robotic synthesis platforms, thousands of derivatives can be generated and plated for HTS, where they are rapidly assessed for properties relevant to materials science, such as photophysical characteristics or electronic behavior. This systematic exploration of the chemical space around the indazole core significantly accelerates the discovery process for novel functional materials.

Design Principles for Next-Generation Halogenated Indazole Scaffolds in Chemical Innovation

The indazole ring is considered a "privileged scaffold" in medicinal and materials chemistry due to its versatile biological and physical properties. nih.govresearchgate.net The strategic introduction of halogens enhances this utility. Future innovation will be guided by several key design principles for creating next-generation halogenated indazole scaffolds.

One core principle is multi-vector functionalization , using scaffolds like this compound where multiple, chemically distinct points allow for the construction of complex, three-dimensional molecules. A second principle involves the use of halogens not merely as static substituents but as tunable functional handles . The choice of halogen (F, Cl, Br, I) influences not only reactivity in subsequent steps but also the scaffold's steric and electronic properties, which can be fine-tuned to achieve desired outcomes. nih.govnih.gov

Another important concept is scaffold hopping , where the halogenated indazole core serves as a bioisostere or functional isostere for other bicyclic systems, like indoles or benzimidazoles, to explore new areas of chemical space. researchgate.net Finally, the principle of atom economy and step efficiency will drive the design of scaffolds that can be synthesized and functionalized through green chemistry pathways, such as direct C-H activation, minimizing the environmental impact of chemical innovation. benthamdirect.com These principles will guide chemists in using halogenated indazoles as a foundation for creating novel molecules with tailored functions.

Table 4: Design Principles for Advanced Halogenated Indazole Scaffolds

| Design Principle | Rationale | Example Application |

|---|---|---|

| Multi-Vector Diversification | Enables the creation of large, structurally diverse compound libraries from a single core. | Using the orthogonal reactivity of C-I and C-Br bonds for sequential cross-coupling. |

| Strategic Halogenation | Halogens act as versatile synthetic handles and modulate physicochemical properties. | Selecting a specific halogen to control reactivity or influence intermolecular interactions. nih.gov |

| Bioisosterism/Scaffold Hopping | Replaces known scaffolds to discover novel properties and patentable chemical space. researchgate.net | Using a halogenated indazole core in place of a traditional indole (B1671886) or quinoline. |

| Integration with Green Chemistry | Ensures that innovative scaffolds can be produced sustainably and efficiently. rsc.org | Designing scaffolds amenable to synthesis via metal-free C-H activation or photochemical methods. |

| Conformational Control | Introduction of bulky or interacting groups to lock the molecule in a desired conformation. | Placing a large substituent at C4 to influence the orientation of groups at C3 and N2. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,6-dibromo-4-iodo-2H-indazole to maximize yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation of the indazole scaffold. A common approach uses palladium-catalyzed cross-coupling reactions to introduce bromine and iodine substituents. For example, refluxing in DMSO with controlled stoichiometry of halogenating agents (e.g., NBS for bromination) and catalysts like Pd(PPh₃)₄ can achieve yields >60% . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (18–24 hours), and inert atmosphere to prevent byproduct formation .

Q. How can researchers purify this compound to analytical-grade standards?

- Methodological Answer : Recrystallization using ethanol-water mixtures (1:3 ratio) is effective for removing unreacted starting materials. Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) further isolates the compound. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (absence of extraneous peaks at δ 7.5–8.5 ppm for aromatic protons) .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is light-sensitive and prone to decomposition under prolonged UV exposure. Store in amber vials at –20°C under argon. Thermal stability tests (TGA/DSC) indicate degradation initiates at 180°C, suggesting reflux applications should avoid exceeding this threshold .

Advanced Research Questions

Q. How do competing reaction pathways affect halogen substitution in this compound during cross-coupling reactions?

- Methodological Answer : Steric hindrance from bulky iodine at C4 can lead to regioselective coupling at C3 or C5. Computational modeling (DFT) predicts electron density distribution favoring Suzuki-Miyaura coupling at C6. Experimental validation uses deuterated analogs to track substitution sites via NMR . Contradictions between theoretical and experimental results often arise from solvent polarity effects on transition states .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives like this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from assay conditions (ATP concentration, pH). Standardize protocols using positive controls (e.g., staurosporine) and validate via orthogonal assays (SPR for binding affinity vs. enzymatic activity). Meta-analysis of literature data identifies outliers linked to impurity levels >5% .

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths and angles. For disordered structures, TWINABS resolves twinning artifacts. Compare Hirshfeld surfaces to validate halogen bonding patterns .

Q. What mechanistic insights explain the selectivity of this compound in SNAr reactions?

- Methodological Answer : Kinetic studies (stopped-flow UV-Vis) reveal rate-limiting nucleophilic attack at C6 due to electron-withdrawing effects from iodine. Substituent effects are quantified via Hammett plots (σ⁺ values), showing bromine at C3 enhances leaving-group aptitude .

Q. How do environmental factors influence degradation pathways of this compound in aqueous systems?

- Methodological Answer : Hydrolysis studies (pH 3–11, 25–60°C) monitored by LC-MS show predominant debromination at C3 under acidic conditions. Radical scavengers (TEMPO) suppress photooxidation pathways. QSAR models predict half-lives in environmental matrices .

Q. What role do substituent electronic effects play in modulating the fluorescence properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.